5,6-Dimetoxiindol

Descripción general

Descripción

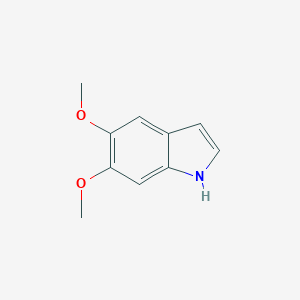

5,6-Dimethoxyindole: is an organic compound with the molecular formula C10H11NO2 . It is a derivative of indole, characterized by the presence of two methoxy groups at the 5th and 6th positions of the indole ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5,6-Dimethoxyindole serves as a precursor in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions that yield potential therapeutic agents.

Antitumor Agents

Research indicates that derivatives of 5,6-dimethoxyindole exhibit anti-mitotic properties, making them candidates for cancer treatment. For instance, it has been utilized in synthesizing N-benzyl-N-cyclopropyl-5,6-dimethoxyindole-3-glyoxalamide, which has shown promise as an antitumor agent . This compound's mechanism involves tubulin polymerization inhibition, crucial for cancer cell proliferation.

HIV Inhibitors

The compound is also a reactant in the synthesis of benzoylpiperazinyl-indolyl ethane dione derivatives. These derivatives have been evaluated for their activity against HIV-1, showcasing the compound's versatility in antiviral drug development .

Synthesis of Indolyl Hydroxyoxindoles

5,6-Dimethoxyindole is involved in enantioselective Friedel-Crafts reactions to synthesize indolyl hydroxyoxindoles. These compounds are of interest due to their biological activities and potential therapeutic roles .

Material Science Applications

In material science, 5,6-dimethoxyindole has been studied for its electrochemical properties. It can be polymerized to form materials similar to melanin, which have applications in electronics and biocompatible materials .

Structural Studies and Characterization

The structural integrity of 5,6-dimethoxyindole has been characterized through various crystallographic studies. The molecule's nearly planar configuration allows for significant π-π stacking interactions, which are essential for its biological activity and stability .

Data Table: Summary of Applications

Case Study 1: Antitumor Activity

In a study published in Chemical Research in Toxicology, the efficacy of 5,6-dimethoxyindole derivatives was evaluated against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting the compound's potential as an anti-cancer agent .

Case Study 2: Electrochemical Properties

Another investigation focused on the electrochemical polymerization of 5,6-dimethoxyindole-2-carboxylic acid. The resulting polymers demonstrated conductivity and stability under various conditions, suggesting applications in organic electronics and sensors .

Mecanismo De Acción

Target of Action

5,6-Dimethoxyindole is an indole derivative It is known to be used in the synthesis of various compounds, suggesting that it may interact with multiple targets depending on the specific context .

Mode of Action

It is used as a reactant in the synthesis of various compounds, indicating that its interaction with its targets and the resulting changes would depend on the specific reactions it is involved in .

Biochemical Pathways

5,6-Dimethoxyindole is related to 5,6-dihydroxyindole-2-carboxylic acid, a biosynthetic precursor of melanins . Melanins are natural pigments that protect living tissues from UV radiation . Therefore, it can be inferred that 5,6-Dimethoxyindole may play a role in the melanin synthesis pathway and affect downstream effects related to melanin function.

Result of Action

The molecular and cellular effects of 5,6-Dimethoxyindole’s action would depend on the specific context in which it is used. As a reactant in the synthesis of various compounds, its effects would be determined by the properties of the resulting compounds .

Análisis Bioquímico

Biochemical Properties

5,6-Dimethoxyindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of N-benzyl-N-cyclopropyl-5,6-dimethoxyindole-3-glyoxalamide, which is used for its analgesic and anti-inflammatory effects . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby modulating their activity.

Cellular Effects

5,6-Dimethoxyindole influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-inflammatory properties suggest that it may modulate signaling pathways involved in inflammation, potentially leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the specific conditions under which the compound is used.

Molecular Mechanism

The molecular mechanism of 5,6-Dimethoxyindole involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function . The exact nature of these interactions can vary, but they often involve specific binding sites on the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dimethoxyindole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5,6-Dimethoxyindole remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of 5,6-Dimethoxyindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as pain relief and reduced inflammation. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

5,6-Dimethoxyindole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, 5,6-Dimethoxyindole is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization . These interactions can influence the compound’s accumulation in certain tissues or cellular compartments.

Subcellular Localization

The subcellular localization of 5,6-Dimethoxyindole is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5,6-Dimethoxyindole can be synthesized through several methods. One common approach involves the reaction of 5,6-dimethoxy-2-nitrobenzaldehyde with nitromethane in a Henry reaction, followed by reduction of the nitro group and cyclization to form the indole ring . Another method involves the use of oxalyl chloride and N-benzylcyclopropylamine to form N-benzyl-N-cyclopropyl-5,6-dimethoxyindole-3-glyoxalamide, which is then reduced to 5,6-dimethoxyindole .

Industrial Production Methods: Industrial production of 5,6-dimethoxyindole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources .

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dimethoxyindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted indole derivatives.

Comparación Con Compuestos Similares

5,6-Dihydroxyindole: An intermediate in the production of melanin, with applications in pigmentation research.

5-Methoxyindole: Used in the synthesis of various organic compounds and pharmaceuticals.

6-Methylindole: Another indole derivative with applications in organic synthesis.

Uniqueness: 5,6-Dimethoxyindole is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and the development of new drugs .

Actividad Biológica

5,6-Dimethoxyindole is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

5,6-Dimethoxyindole is characterized by two methoxy groups attached to the indole ring at positions 5 and 6. The synthesis of this compound often involves starting from indole derivatives, employing various chemical reactions to introduce the methoxy groups. For instance, the synthesis can be achieved through methylation reactions or other electrophilic substitutions that selectively target the indole structure .

Anticancer Properties

Research indicates that 5,6-dimethoxyindole exhibits potent anticancer activity. In a study evaluating various methoxy-substituted indoles, it was found that the positioning of methoxy groups significantly influences biological activity. The presence of methoxy at the 5 and 6 positions alters the mechanism of cell death in cancer cells, with specific derivatives inducing distinct types of cell death such as methuosis and microtubule disruption .

- Case Study : In experiments involving glioblastoma cells, compounds derived from 5,6-dimethoxyindole were shown to disrupt microtubule formation, leading to mitotic arrest at concentrations greater than 500 nM. This suggests a potential for developing new mitotic inhibitors based on this compound .

| Compound | Mechanism of Action | IC50 (μM) | Remarks |

|---|---|---|---|

| 5-Methoxy | Induces methuosis | >10 | Less effective than dimethoxy variants |

| 6-Methoxy | Microtubule disruption | <0.5 | Promising for cancer therapy |

| 5,6-Dimethoxy | Abolishes both activities | N/A | Potential for further modification |

Neuroprotective Effects

Another notable biological activity of 5,6-dimethoxyindole is its neuroprotective effect. A derivative known as N-acetyl-5,6-dimethoxytryptamine has been shown to possess potent oxygen free radical scavenging abilities, surpassing even melatonin in efficacy. This property suggests its potential application in treating neurodegenerative diseases .

- Research Findings : In animal models subjected to neurotoxic agents (e.g., kainic acid), treatment with N-acetyl-5,6-dimethoxytryptamine resulted in significantly less neuronal damage compared to controls. The compound appeared to protect pyramidal neurons in the hippocampus from degeneration .

Pharmacological Applications

The pharmacological implications of 5,6-dimethoxyindole extend beyond cancer treatment and neuroprotection. Its derivatives are being explored for various therapeutic applications:

- Antidiabetic Activity : Some studies have indicated that indole derivatives may exhibit antidiabetic properties through inhibition of carbohydrate-hydrolyzing enzymes .

- Cholinesterase Inhibition : Compounds derived from indoles have shown promise as inhibitors of cholinesterase enzymes, which are crucial in managing conditions like Alzheimer's disease .

Propiedades

IUPAC Name |

5,6-dimethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODBZRNBPUPLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162671 | |

| Record name | 5,6-Dimethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14430-23-0 | |

| Record name | 5,6-Dimethoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14430-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014430230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUC7PK4K57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5,6-Dimethoxyindole?

A1: 5,6-Dimethoxyindole has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol. []

Q2: What unique electrochromic properties does poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA) exhibit compared to other melanins?

A2: Unlike other synthetic and natural melanins that are typically dark brown, PDMICA films are green and display distinct electrochromic behavior. They transition from transparent to green and then to purple as the applied voltage increases from -1V to +1V. This contrasts with the broadband absorption seen in other melanins, attributed to their chemical disorder. []

Q3: How does the crystallinity of electrochemically polymerized PDMICA differ from other melanins?

A3: PDMICA exhibits a degree of crystallinity not observed in other melanins. This is evident in the 1.39, 0.32, and 0.28 nm spacings identified through wide-angle X-ray diffraction patterns and the nanofibrous structure observed in scanning electron micrographs. []

Q4: Can you describe a method for synthesizing 5,6-Dimethoxyindoline, a derivative of 5,6-Dimethoxyindole?

A4: 5,6-Dimethoxyindoline can be synthesized through two methods: (a) by cyclization of β-(6-amino-3,4-dimethoxyphenyl)ethanol and (b) by catalytic hydrogenation of 5,6-Dimethoxyindole. Subsequently, it can be demethylated to obtain 5,6-dihydroxyindoline hydrochloride. []

Q5: What is the significance of halogenation in modifying the photophysical properties of 5,6-Dimethoxyindole derivatives?

A5: Halogenation, specifically iodination, of ethyl 5,6-dimethoxyindole-2-carboxylate (DMICE) leads to the emergence of room-temperature phosphorescence. Both iodinated (IDMICE) and brominated (BDMICE) analogues exhibit ultrafast intersystem crossing (ISC) in solution. Notably, IDMICE crystals exhibit phosphorescence due to enhanced halogen and π-π interactions, leading to higher excitonic coupling and increased ISC rates. []

Q6: How do the positions of methoxy groups on tryptamines affect their inhibitory activity on monoamine oxidase?

A6: Research suggests that the position of methoxy groups on tryptamines influences their inhibitory specificity towards monoamine oxidase. Preliminary results indicate distinct specificities for mitochondrial and bovine plasma enzymes based on the methoxy group positioning. For instance, N-cyclopropyl-5,6-dimethoxytryptamine and N-cyclopropyl-6,7-dimethoxytryptamine, synthesized from 5,6-dimethoxyindole, demonstrate this difference in inhibitory activity. []

Q7: How is 5,6-Dimethoxyindole utilized in the synthesis of diindolylmethanes?

A7: 5,6-Dimethoxyindole serves as a precursor for preparing various activated indole-2-carboxylate derivatives. These derivatives are then subjected to Vilsmeier formylation, followed by reduction, to yield hydroxymethylindoles. Acid-catalyzed reactions involving these hydroxymethylindoles lead to the formation of both symmetrical and unsymmetrical diindolylmethanes. For example, methyl 4-hydroxymethyl-5,6-dimethoxyindole-2-carboxylate reacts with methyl indole esters in the presence of acetic acid to produce unsymmetrical 4,6'- and 4,7'-diindolylmethanes. []

Q8: What insights do solid-state NMR studies provide regarding the structure of natural melanins like Sepia melanin and Human hair melanin?

A8: Solid-state 13C and 15N CP/MAS NMR spectroscopy, alongside model compounds like ethyl 5,6-dimethoxyindole-2-carboxylate, has been crucial in characterizing natural melanins. These studies confirm the presence of indole and pyrrole units within the melanin polymer chain. Specifically, spectral analysis of Sepia melanin, Sepia melanin free acid, and Human hair melanin reveals characteristic regions assignable to the postulated structural units. []

Q9: How does the presence of free radicals affect the NMR spectra of melanin samples?

A9: The presence of free radicals in melanin samples contributes to the broadening of NMR peaks observed in solid-state CP/MAS NMR studies. This broadening effect is attributed to the interaction of unpaired electrons with the nuclear spins, leading to a distribution of resonance frequencies. []

Q10: What are some of the challenges associated with studying the structure of natural melanins using NMR techniques?

A10: Studying natural melanins using NMR poses challenges due to their inherent complexity, heterogeneity, and insolubility. Additionally, the presence of free radicals further complicates spectral interpretation. Despite these difficulties, solid-state NMR techniques, particularly CP/MAS, have proven valuable in characterizing these complex biopolymers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.